2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide
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Overview
Description
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide is a compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that combines a pyridine ring with a benzodioxane moiety, making it a subject of study for its biological activities and synthetic versatility.
Mechanism of Action
Target of Action
The primary targets of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide are cholinesterase enzymes . These enzymes play a crucial role in the nervous system, where they are responsible for breaking down acetylcholine, a key neurotransmitter. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have various effects on the body.
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s interaction with the active site of the cholinesterase enzymes, preventing them from breaking down acetylcholine. As a result, acetylcholine levels in the nervous system increase.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the cholinergic pathway . This pathway involves the synthesis, release, and degradation of acetylcholine. By inhibiting cholinesterase enzymes, the compound disrupts the normal functioning of this pathway, leading to increased levels of acetylcholine .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in acetylcholine levels in the nervous system. This can lead to various effects, depending on the specific location and receptors involved. For example, increased acetylcholine in the brain can lead to improved memory and cognition, which is why cholinesterase inhibitors are often used in the treatment of Alzheimer’s disease .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound. For example, factors such as pH can affect the compound’s stability and its ability to interact with its targets. Additionally, the presence of other substances, such as certain foods or drugs, can affect the absorption and metabolism of the compound, thereby influencing its efficacy .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide are largely determined by its interactions with enzymes, proteins, and other biomolecules . It has been found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These interactions can influence various biochemical reactions, potentially affecting the function of these enzymes and the pathways they are involved in .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes . It has been shown to inhibit bacterial biofilm formation, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Its ability to inhibit certain enzymes suggests that it may exert its effects at the molecular level through binding interactions with these biomolecules . This could potentially result in enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of 2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide typically involves multiple steps, starting with the preparation of the benzodioxane moiety. One common method involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further modified to introduce the pyridine-3-carboxamide group through subsequent reactions involving alkyl or aralkyl halides in the presence of bases like lithium hydride in N,N-dimethylformamide .
Chemical Reactions Analysis
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups and potentially leading to the formation of different derivatives.
Substitution Reactions: The presence of amino and carboxamide groups allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.
Common Reagents and Conditions: Typical reagents include alkyl or aralkyl halides, bases like lithium hydride, and solvents such as N,N-dimethylformamide
Major Products: The major products of these reactions are often derivatives of the original compound, with modifications at the amino or carboxamide positions.
Scientific Research Applications
Comparison with Similar Compounds
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide can be compared with other similar compounds that feature the benzodioxane moiety or pyridine carboxamide structure:
Properties
IUPAC Name |
2-amino-N-(2,3-dihydro-1,4-benzodioxin-6-yl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-13-10(2-1-5-16-13)14(18)17-9-3-4-11-12(8-9)20-7-6-19-11/h1-5,8H,6-7H2,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSZSLKOZVMTMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)C3=C(N=CC=C3)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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